molecular formula C15H13NO4 B1593850 2,2-Dimethyl-5-(quinolin-2-yl)-1,3-dioxane-4,6-dione CAS No. 83260-82-6

2,2-Dimethyl-5-(quinolin-2-yl)-1,3-dioxane-4,6-dione

Cat. No.: B1593850
CAS No.: 83260-82-6
M. Wt: 271.27 g/mol
InChI Key: QMQLTUAVQDDWQS-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-(quinolin-2-yl)-1,3-dioxane-4,6-dione is a complex organic compound characterized by its unique structure, which includes a quinoline moiety attached to a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-(quinolin-2-yl)-1,3-dioxane-4,6-dione typically involves multi-step organic reactions. One common method includes the condensation of quinoline derivatives with dioxane-4,6-dione under controlled conditions. The reaction often requires the use of catalysts such as Lewis acids to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-(quinolin-2-yl)-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline-based oxides.

    Reduction: Reduction reactions can convert the quinoline moiety to its corresponding dihydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinoline ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

2,2-Dimethyl-5-(quinolin-2-yl)-1,3-dioxane-4,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-(quinolin-2-yl)-1,3-dioxane-4,6-dione involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-5-(2-pyridinyl)-1,3-dioxane-4,6-dione
  • 2,2-Dimethyl-5-(2-isoquinolinyl)-1,3-dioxane-4,6-dione
  • 2,2-Dimethyl-5-(2-naphthyl)-1,3-dioxane-4,6-dione

Uniqueness

2,2-Dimethyl-5-(quinolin-2-yl)-1,3-dioxane-4,6-dione is unique due to its specific quinoline structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2,2-dimethyl-5-quinolin-2-yl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-15(2)19-13(17)12(14(18)20-15)11-8-7-9-5-3-4-6-10(9)16-11/h3-8,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQLTUAVQDDWQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)C2=NC3=CC=CC=C3C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344569
Record name 2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83260-82-6
Record name 2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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